molecular formula C9H7NO3 B8631878 Cyanomethyl-(3,4-dihydroxyphenyl)ketone

Cyanomethyl-(3,4-dihydroxyphenyl)ketone

Cat. No.: B8631878
M. Wt: 177.16 g/mol
InChI Key: KNNMPDDHEIGMJF-UHFFFAOYSA-N
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Description

Cyanomethyl-(3,4-dihydroxyphenyl)ketone is a synthetic organic compound characterized by a 3,4-dihydroxyphenyl (catechol) group linked to a ketone moiety substituted with a cyanomethyl (-CH₂CN) group. Its molecular formula is C₉H₇NO₃ (MW = 209.16 g/mol). This compound is of interest in pharmacological research, particularly in enzyme inhibition studies, due to its structural resemblance to tyrosine kinase inhibitors and polyphenolic analogs .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H7NO3/c10-4-3-7(11)6-1-2-8(12)9(13)5-6/h1-2,5,12-13H,3H2

InChI Key

KNNMPDDHEIGMJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC#N)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanomethyl-(3,4-dihydroxyphenyl)ketone can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzonitrile with lithium diisopropylamide (LDA) and 1,3-dimethyl-2-imidazolidinone (DMEU) at elevated temperatures . Another method uses vanillin as a starting material, which reacts with hydroxylamine hydrochloride in a polar solvent at low temperatures, followed by a reaction at 50-120°C to produce high-purity 3,4-dihydroxybenzonitrile .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl-(3,4-dihydroxyphenyl)ketone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ethers or esters

Scientific Research Applications

Cyanomethyl-(3,4-dihydroxyphenyl)ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyanomethyl-(3,4-dihydroxyphenyl)ketone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Substituents

α-Cyano-(3,4-dihydroxy)cinnamoyl-(3’,4’-dihydroxyphenyl)ketone
  • Molecular Formula: C₁₈H₁₃NO₆ (MW = 297.27 g/mol)
  • Key Features: Contains two catechol groups and a cinnamoyl chain with a cyano group.
  • Activity : Inhibits insulin-like growth factor receptor (IGF-1R) tyrosine kinase (IC₅₀ = 0.4 µM) due to competitive binding at the ATP site .
  • Comparison: The additional catechol and cinnamoyl groups in this compound enhance binding affinity but reduce metabolic stability compared to Cyanomethyl-(3,4-dihydroxyphenyl)ketone.
(3,4-Dihydroxyphenyl)[(isopropylamino)methyl]ketone (CAS 121-28-8)
  • Molecular Formula: C₁₁H₁₅NO₃ (MW = 209.24 g/mol)
  • Key Features: Substituted with an isopropylamino (-NHCH(CH₃)₂) group instead of cyanomethyl.
  • Activity : Used in adrenergic receptor studies due to its basic nitrogen, which facilitates ionic interactions .
  • Comparison: The isopropylamino group increases solubility in polar solvents but reduces electrophilicity relative to the cyanomethyl analog.
3,4-Dihydroxyphenylacetone
  • Molecular Formula : C₉H₁₀O₃ (MW = 166.17 g/mol)
  • Key Features: Contains a propanone (-COCH₃) substituent instead of cyanomethyl.
  • Source : Naturally occurring in animal foods and smoke-derived products .
  • Comparison: The lack of a cyano group results in lower reactivity and distinct metabolic pathways, favoring antioxidant over inhibitory activity.

Functional Group Impact on Physicochemical Properties

Compound LogP Water Solubility Stability
This compound 1.2 Moderate (polar aprotic solvents) pH-sensitive (oxidizes in alkaline conditions)
α-Cyano-(3,4-dihydroxy)cinnamoyl-(3’,4’-dihydroxyphenyl)ketone 2.8 Low Prone to polymerization
(3,4-Dihydroxyphenyl)[(isopropylamino)methyl]ketone 0.9 High (aqueous buffers) Stable at physiological pH
3,4-Dihydroxyphenylacetone 0.5 High Oxidizes to quinones
  • Key Insight: The cyanomethyl group in the target compound balances lipophilicity and solubility, making it suitable for membrane penetration in cellular assays.

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